Di-tert-butyl 2,2'-azanediyldiacetate hydrochloride
CAS No.:
Cat. No.: VC17526241
Molecular Formula: C12H24ClNO4
Molecular Weight: 281.77 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H24ClNO4 |
|---|---|
| Molecular Weight | 281.77 g/mol |
| IUPAC Name | tert-butyl 2-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]acetate;hydrochloride |
| Standard InChI | InChI=1S/C12H23NO4.ClH/c1-11(2,3)16-9(14)7-13-8-10(15)17-12(4,5)6;/h13H,7-8H2,1-6H3;1H |
| Standard InChI Key | SBISNGDWWWCETN-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)CNCC(=O)OC(C)(C)C.Cl |
Introduction
Chemical Structure and Molecular Properties
Di-tert-butyl 2,2'-azanediyldiacetate hydrochloride belongs to the class of azanediyl diacetate derivatives, featuring a central amine group (-NH-) bridged by two acetate moieties, each esterified with tert-butyl groups. The molecular formula C₁₂H₂₄ClNO₄ corresponds to a molecular weight of 281.77 g/mol. The tert-butyl groups introduce significant steric hindrance, which modulates the compound’s reactivity by shielding the amine and ester functional groups from nucleophilic or electrophilic attacks.
X-ray crystallographic studies reveal an intramolecular O—H⋯O hydrogen bond between the hydroxy group and one acetate carbonyl oxygen, forming an eight-membered ring structure (Figure 1) . This interaction induces an asymmetric molecular conformation, critical for its stability and interactions in solution. The torsion angles N(1)—C(13)—C(14)—O(5) (-57.2°) and N(1)—C(6)—C(5)—O(2) (-3.5°) further illustrate the spatial arrangement of the molecule .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₂₄ClNO₄ |
| Molecular Weight | 281.77 g/mol |
| IUPAC Name | tert-butyl 2-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]acetate; hydrochloride |
| Hydrogen Bond Donors | 2 (amine NH, hydroxyl OH) |
| Hydrogen Bond Acceptors | 4 (ester carbonyl O, Cl⁻) |
Synthesis and Preparation
The synthesis of di-tert-butyl 2,2'-azanediyldiacetate hydrochloride follows a two-step protocol involving nucleophilic substitution and acidification.
Reaction Mechanism
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Nucleophilic Substitution: Tert-butyl-2-bromoacetate (22 g, 114 mmol) reacts with 2-aminoethanol (3.2 mL, 50 mmol) in dimethylformamide (DMF) at 0°C, facilitated by potassium bicarbonate (13 g, 130 mmol) as a base . The mixture is heated to 55°C for 20 hours, enabling the displacement of bromide by the amine group.
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Acidification: The crude product is treated with hydrochloric acid to form the hydrochloride salt, followed by recrystallization from ethyl acetate to yield colorless crystals .
Table 2: Synthesis Conditions
| Parameter | Value |
|---|---|
| Solvent | Dimethylformamide (DMF) |
| Temperature | 0°C (initial), 55°C (reflux) |
| Reaction Time | 20 hours |
| Purification Method | Recrystallization (ethyl acetate) |
Chemical Reactivity and Stability
The compound exhibits reactivity typical of amines and esters:
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Hydrolysis: Under acidic or basic conditions, the ester groups hydrolyze to yield acetic acid and the corresponding amine hydrochloride.
-
Electrophilic Reactions: The nucleophilic amine nitrogen can react with electrophiles such as acyl chlorides or sulfonating agents, enabling functionalization for downstream applications.
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Thermal Stability: The tert-butyl groups enhance thermal stability, with decomposition observed above 200°C.
Applications in Pharmaceutical Research
Radiopharmaceutical Precursor
Di-tert-butyl 2,2'-azanediyldiacetate hydrochloride serves as a precursor for technetium-99m (⁹⁹ᵐTc) labeling agents used in diagnostic imaging . The amine and ester functionalities allow conjugation with the Tc(CO)₃(NO)₂⁺ core, forming stable complexes for targeting biological receptors .
Intermediate in Organic Synthesis
The compound’s steric hindrance and bifunctional groups make it valuable for synthesizing chiral ligands and protecting groups in asymmetric catalysis.
Table 3: Comparative Analysis with Similar Compounds
| Compound | Molecular Formula | Key Difference | Application |
|---|---|---|---|
| Diethyl azanediyl diacetate | C₈H₁₆NO₄ | Ethyl esters (less steric hindrance) | Less stable in acidic conditions |
| tert-Butyl 2-(aminooxy)acetate | C₆H₁₃NO₃ | Aminooxy group replaces amine | Glycoprotein probing |
Future Research Directions
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Toxicological Studies: Evaluate acute and chronic toxicity profiles.
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Expanded Radiopharmaceutical Applications: Develop ⁹⁹ᵐTc-labeled derivatives for targeted cancer imaging.
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Catalytic Applications: Explore use in asymmetric synthesis as chiral auxiliaries.
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